N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[b]thiophene core, which can be achieved through various methods such as palladium-catalyzed C-H arylation or thiolation annulation reactions . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones. Finally, the benzenesulfonamide group is attached through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene and pyrazole moieties can contribute to binding affinity and specificity, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and may exhibit similar electronic properties.
Pyrazole derivatives: Compounds with a pyrazole ring can have comparable biological activities.
Sulfonamide derivatives: These compounds often have similar solubility and bioavailability profiles.
Uniqueness
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is unique due to the combination of its structural features, which can result in distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-15(13-16-14-26-20-6-3-2-5-19(16)20)22-27(24,25)18-9-7-17(8-10-18)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOCBIZIBHJVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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